REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]([OH:28])=[C:5]([C:7]2[N:8]=[C:9]([C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][C:26]=3[OH:27])N(C3C=CC(C(O)=O)=CC=3)N=2)[CH:6]=1.C(Cl)(=O)C1C(=CC=CC=1)[OH:32].C(N)(=O)C1C(=CC=CC=1)O>>[OH:28][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=1[C:7]1[O:27][C:26]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[C:9](=[O:32])[N:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=C(C1)C=2N=C(N(N2)C=3C=CC(=CC3)C(=O)O)C=4C=CC=CC4O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 170° C.
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
CUSTOM
|
Details
|
2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one, and further crystallization in ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1)C=1OC2=C(C(N1)=O)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |